molecular formula C25H23N5O4 B15221221 2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate

2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate

Cat. No.: B15221221
M. Wt: 457.5 g/mol
InChI Key: OFHPOESNWYHMFH-UHFFFAOYSA-N
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Description

2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles This compound is characterized by its unique structure, which includes a morpholine-4-carboxylate group, a cyano group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate typically involves multi-step reactions. One common method includes the cyclocondensation of appropriate starting materials under controlled conditions. For instance, the reaction of 3-(p-tolyl)-1H-pyrazole-4-carbaldehyde with cyanoacetic acid and morpholine-4-carboxylic acid in the presence of a base such as triethylamine can yield the desired compound. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the pyrano[2,3-c]pyrazole core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as an anticancer, antiviral, or antimicrobial agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the cyano and amino groups suggests that the compound may form hydrogen bonds or electrostatic interactions with its targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate
  • 2-(6-Amino-5-cyano-3-(m-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate

Uniqueness

The unique combination of functional groups in 2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate distinguishes it from similar compounds. The presence of the morpholine-4-carboxylate group, in particular, may confer specific biological or chemical properties that are not observed in other related compounds.

Properties

Molecular Formula

C25H23N5O4

Molecular Weight

457.5 g/mol

IUPAC Name

[2-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] morpholine-4-carboxylate

InChI

InChI=1S/C25H23N5O4/c1-15-6-8-16(9-7-15)22-21-20(18(14-26)23(27)34-24(21)29-28-22)17-4-2-3-5-19(17)33-25(31)30-10-12-32-13-11-30/h2-9,20H,10-13,27H2,1H3,(H,28,29)

InChI Key

OFHPOESNWYHMFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4OC(=O)N5CCOCC5

Origin of Product

United States

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